CCT129202

Vue d'ensemble

Description

CCT129202 est un inhibiteur de petite molécule qui cible la famille Aurora des kinases sérine/thréonine, qui sont cruciales pour la régulation de la maturation des centrosomes, la ségrégation des chromosomes et la cytokinèse pendant la mitose . Ce composé est particulièrement important dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération des cellules tumorales en induisant l'apoptose et en provoquant l'arrêt du cycle cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CCT129202 est un dérivé de l'imidazopyridine et un inhibiteur compétitif de l'ATP des kinases Aurora . La synthèse de this compound implique plusieurs étapes, notamment la formation du noyau d'imidazopyridine et la fonctionnalisation ultérieure pour introduire les substituants nécessaires. La voie de synthèse exacte et les conditions de réaction sont exclusives et des informations détaillées ne sont pas facilement disponibles dans la littérature publique.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées. Il est probable que la synthèse implique des techniques de synthèse organique standard, notamment l'utilisation de groupes protecteurs, la fonctionnalisation sélective et des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

CCT129202 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les cibles biologiques. Il est connu pour inhiber les kinases Aurora en entrant en compétition avec l'ATP pour se lier au site actif de la kinase . Cette inhibition conduit à l'accumulation de cellules présentant un contenu anormal en ADN et induit l'apoptose.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de this compound comprennent les matières premières du noyau d'imidazopyridine, ainsi que les réactifs de fonctionnalisation tels que les agents halogénants, les agents réducteurs et les réactifs de protection des groupes. Les conditions impliquent généralement des techniques de synthèse organique standard, notamment le chauffage, l'agitation et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables.

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est le composé lui-même, qui est caractérisé par sa capacité à inhiber les kinases Aurora. Le composé est généralement isolé à haute pureté et caractérisé à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire, la spectrométrie de masse et la chromatographie liquide haute performance.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie : En chimie, this compound est utilisé comme composé outil pour étudier l'inhibition des kinases Aurora et pour comprendre les relations structure-activité des inhibiteurs de kinases.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle des kinases Aurora dans la régulation du cycle cellulaire, la ségrégation des chromosomes et la cytokinèse. Il est également utilisé pour étudier les effets de l'inhibition des kinases sur la prolifération et l'apoptose des cellules tumorales.

Médecine : En recherche médicale, this compound est exploré comme un agent thérapeutique potentiel pour le traitement de divers cancers. Sa capacité à induire l'apoptose et à inhiber la croissance tumorale en fait un candidat prometteur pour la thérapie anticancéreuse.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments anticancéreux. Il sert de composé de tête pour la conception et la synthèse d'inhibiteurs de kinases Aurora plus puissants et plus sélectifs.

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition des kinases Aurora, qui sont essentielles pour la mitose . En entrant en compétition avec l'ATP pour se lier au site actif de la kinase, this compound empêche la phosphorylation des substrats clés impliqués dans la progression du cycle cellulaire. Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G2/M, à l'accumulation de cellules présentant un contenu anormal en ADN et à l'induction de l'apoptose .

This compound induit également l'expression de p21, un inhibiteur de la kinase dépendante de la cycline, qui contribue à la régulation négative de la thymidine kinase 1 via la voie de la protéine du rétinoblastome . Cela améliore encore la capacité du composé à inhiber la prolifération des cellules tumorales.

Applications De Recherche Scientifique

CCT129202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a tool compound to study the inhibition of Aurora kinases and to understand the structure-activity relationships of kinase inhibitors.

Biology: In biological research, this compound is used to investigate the role of Aurora kinases in cell cycle regulation, chromosome segregation, and cytokinesis. It is also used to study the effects of kinase inhibition on tumor cell proliferation and apoptosis.

Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design and synthesis of more potent and selective Aurora kinase inhibitors.

Mécanisme D'action

The mechanism of action of CCT129202 involves the inhibition of Aurora kinases, which are essential for mitosis . By competing with ATP for binding to the kinase active site, this compound prevents the phosphorylation of key substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G2/M phase, accumulation of cells with abnormal DNA content, and induction of apoptosis .

This compound also induces the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to the down-regulation of thymidine kinase 1 via the retinoblastoma protein pathway . This further enhances the compound’s ability to inhibit tumor cell proliferation.

Comparaison Avec Des Composés Similaires

CCT129202 est unique parmi les inhibiteurs de la kinase Aurora en raison de sa haute sélectivité et de sa puissance . Des composés similaires comprennent d'autres inhibiteurs de la kinase Aurora tels que VX-680, MLN8237 et AZD1152 . Ces composés ciblent également les kinases Aurora mais peuvent différer par leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques.

VX-680 : Également connu sous le nom de MK-0457, VX-680 est un inhibiteur pan-kinase Aurora qui a démontré son efficacité dans des études précliniques et cliniques. Il inhibe les kinases Aurora A, B et C avec une puissance similaire à this compound.

MLN8237 : Également connu sous le nom d'Alisertib, MLN8237 est un inhibiteur sélectif de la kinase Aurora A qui a démontré une activité antitumorale dans divers modèles de cancer. Il diffère de this compound par sa sélectivité pour Aurora A par rapport à Aurora B et C.

AZD1152 : Également connu sous le nom de Barasertib, AZD1152 est un inhibiteur sélectif de la kinase Aurora B qui a montré des promesses dans les essais cliniques pour le traitement des tumeurs malignes hématologiques. Il se distingue de this compound par sa sélectivité pour Aurora B.

Activité Biologique

CCT129202 is a selective inhibitor of Aurora kinases, which are crucial for cell cycle regulation, particularly during mitosis. This compound has garnered attention in cancer research due to its potent biological activity against various human tumor cell lines and its potential therapeutic applications.

This compound primarily targets Aurora A and Aurora B kinases, leading to significant disruptions in mitotic processes. The mechanism involves:

- Induction of p21 : this compound activates p21, a cyclin-dependent kinase inhibitor that plays a vital role in tumor suppression. The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma (Rb) protein, inhibiting the transcription factor E2F and subsequently decreasing thymidine kinase 1 (TK1) activity .

- Cell Cycle Arrest : The compound causes accumulation of cells with greater than 4N DNA content, indicating a failure in mitotic progression. This results in delayed mitosis and abrogation of nocodazole-induced mitotic arrest .

- Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a marker indicative of apoptosis .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy both in vitro and in vivo:

- In Vitro Studies : The compound exhibited IC50 values of approximately 42 nM for Aurora A and 198 nM for Aurora B, indicating strong inhibitory effects on these kinases across various cancer cell lines . It effectively inhibited proliferation in multiple cultured human tumor cell lines, with growth inhibition (GI50) values ranging from 0.1 μM to 1 μM .

- In Vivo Studies : In murine models, particularly HCT116 xenografts, this compound showed substantial tumor growth inhibition following intraperitoneal administration. Tumor growth was reduced by up to 60% as measured by positron emission tomography (PET) imaging techniques .

Summary of Biological Activity

The following table summarizes key findings regarding this compound's biological activity:

| Parameter | Value |

|---|---|

| Target Kinases | Aurora A, Aurora B |

| IC50 Values | A: 42 nM, B: 198 nM |

| GI50 Range (In Vitro) | 0.1 μM - 1 μM |

| Apoptosis Marker | Increased cleaved PARP |

| Tumor Growth Inhibition (In Vivo) | Up to 60% reduction |

Case Studies

Several studies have provided insights into the efficacy of this compound:

- Study on HCT116 Xenografts : This study demonstrated that this compound not only inhibited tumor growth but also induced significant apoptosis within the tumor microenvironment. The activation of p21 was noted as a critical factor contributing to this effect .

- Mechanistic Insights : Research indicated that this compound's ability to induce abnormal spindle formation during mitosis led to cell death in treated HeLa cells, further underscoring its potential as an anticancer agent .

Propriétés

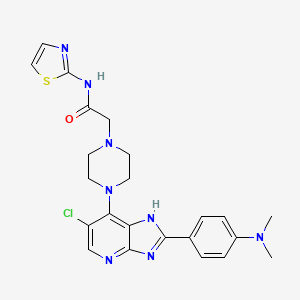

IUPAC Name |

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKHWEFPFAGNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241406 | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-93-5 | |

| Record name | CCT-129202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-129202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCT-129202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.